molecular formula C8H4Br2FN B1449018 3,4-Dibromo-5-fluorophenylacetonitrile CAS No. 1803779-04-5

3,4-Dibromo-5-fluorophenylacetonitrile

Cat. No.: B1449018
CAS No.: 1803779-04-5
M. Wt: 292.93 g/mol
InChI Key: HQVKLSOWNDQWOC-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Br2FN and a molecular weight of 292.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a nitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive bromine and fluorine reagents. The production process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-fluorophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3,4-Dibromo-5-fluorophenylacetonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorophenylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical synthesis or its biological effects. Detailed studies are required to elucidate the exact mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-5-chlorophenylacetonitrile
  • 3,4-Dibromo-5-iodophenylacetonitrile
  • 3,4-Dibromo-5-methylphenylacetonitrile

Uniqueness

3,4-Dibromo-5-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

2-(3,4-dibromo-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKLSOWNDQWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803779-04-5
Record name 2-(3,4-dibromo-5-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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